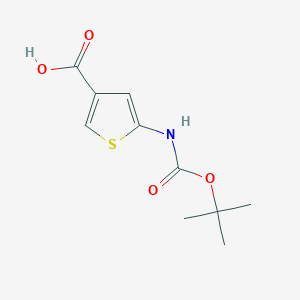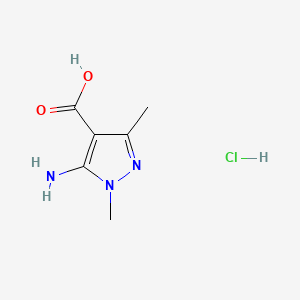
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported MnO2 in water, yielding the desired pyrazole derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green solvents and heterogeneous catalysts in multi-component reactions (MCRs) is recommended for large-scale synthesis due to their environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as MnO2.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or methyl groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, p-toluenesulfonic acid (p-TSA), and sodium ascorbate. Reaction conditions vary but often involve aqueous media and room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as p38MAPK, which plays a role in inflammatory responses. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one
Uniqueness
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and carboxylic acid groups contribute to its reactivity and potential as a versatile synthetic intermediate .
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(6(10)11)5(7)9(2)8-3;/h7H2,1-2H3,(H,10,11);1H |
InChI Key |
SILOBWDOXIULFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



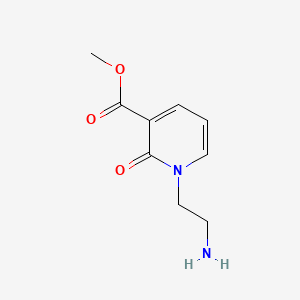
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
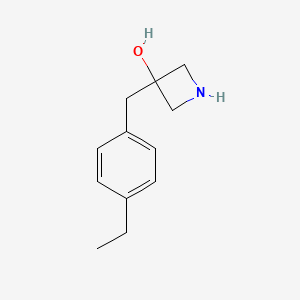
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
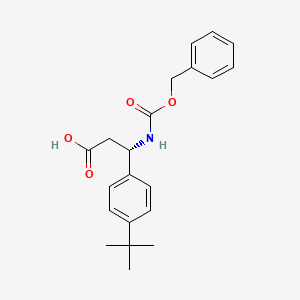
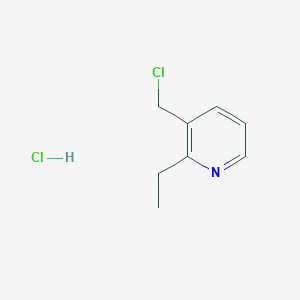

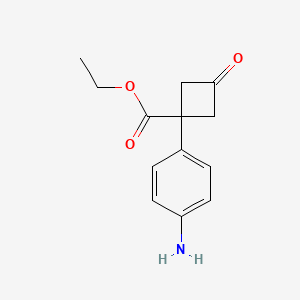
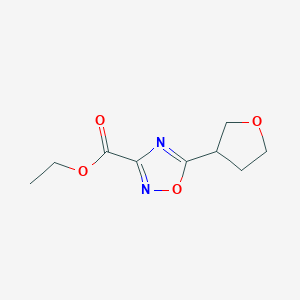

![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)

